5-Nitro-2,3,4-trifluorobenzotrifluoride
Overview
Description
5-Nitro-2,3,4-trifluorobenzotrifluoride is an organic compound with the molecular formula C7HF6NO2 and a molecular weight of 245.08 g/mol . This compound is characterized by the presence of three fluorine atoms and a nitro group attached to a benzene ring, making it a trifluoromethylated aromatic nitro compound. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,3,4-trifluorobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent . The reaction is carried out in a continuous-flow millireactor system, which offers better control over impurity formation and higher process efficiency compared to traditional batch reactors. The optimal conditions for this reaction include a specific molar ratio of nitric acid to the substrate, controlled temperature, and residence time .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates, which are crucial for the efficient production of fine chemicals and pharmaceutical intermediates . This method ensures better safety and scalability for commercial manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,3,4-trifluorobenzotrifluoride undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Nitration: Mixed acid (nitric acid and sulfuric acid) under controlled temperature conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: 5-Amino-2,3,4-trifluorobenzotrifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2,3,4-trifluorobenzotrifluoride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3,4-trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Nitro-2,3,4-trifluorobenzotrifluoride is unique due to the specific positioning of its fluorine atoms and nitro group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its trifluoromethyl groups provide enhanced stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,3,4-trifluoro-1-nitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZQDMKRCVQHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575752 | |
Record name | 2,3,4-Trifluoro-1-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-37-5 | |
Record name | 2,3,4-Trifluoro-1-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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